molecular formula C16H28O B153599 trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one CAS No. 92413-47-3

trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one

Cat. No. B153599
CAS RN: 92413-47-3
M. Wt: 236.39 g/mol
InChI Key: LDUYZTOYURUHIX-UHFFFAOYSA-N
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Description

The compound "trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one" is a derivative of cyclohexane, which is a saturated hydrocarbon with a ring structure. This compound is characterized by the presence of a butyl group and a ketone functional group. The trans configuration indicates that substituents at the cyclohexane ring are on opposite sides, which can influence the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of related trans-cyclohexane derivatives has been explored in several studies. For instance, trans-1,4-Diphosphacyclohexanes were synthesized through a stereospecific intramolecular coupling reaction of optically active bisphosphine, providing a new route for constructing such skeletons . Another study reported the synthesis of optically active trans-4-(tert-butyldimethylsiloxymethyl)-5-(tert-butyldimethylsiloxy)-2-cyclohexenone, which was used as a chiral building block for preparing substituted cyclohexane rings . Additionally, trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid was synthesized by catalytic tritiation of 4-n-butylcyclohex-2-enecarboxylic acid, which was obtained from a "double" Birch reduction of 4-n-butylbenzoic acid .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including those with trans configurations, has been extensively studied. For example, the crystal and molecular structures of trans, trans-4'-alkylbicyclohexyl-4-carbonitriles were described, with the cyclohexyl rings assuming chair conformations and the alkyl groups adopting trans-conformations . The study of cis- and trans-2-(4-tert-butylcyclohexyloxy)-1,3,5-trinitrobenzene provided accurate structural parameters for comparison purposes .

Chemical Reactions Analysis

The reactivity of trans-cyclohexane derivatives has been investigated in various contexts. The optically active trans-cyclohexenone derivative mentioned earlier showed excellent stereoselectivity when reacting with RCu(CN)Li . The synthesis of cis- and trans-(4-alkylcyclohexyl)stannanes and their subsequent reactions were also studied, providing information on the stereochemical aspects of substitution at saturated carbon-tin bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-cyclohexane derivatives have been compared to their cis counterparts. For instance, the enthalpy difference between cis- and trans-1,4-Di-t-butylcyclohexane in the liquid state was determined, with the trans-isomer having lower strain . The mass spectra of various t-butylcyclohexanecarboxylic acids were presented, highlighting differences in fragmentation patterns between cis and trans isomers . The study of 4-Aminomethyl-1-cyclohexanecarboxylic acids in aqueous solution revealed that both cis and trans isomers exist in zwitterionic forms and have preferred staggered conformations .

Scientific Research Applications

High-Pressure Phase Studies

Research by Rübesamen and Schneider (1993) on the phase diagrams of mesomorphic compounds, including derivatives of cyclohexane similar to trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one, under high pressure conditions, observed unique pressure-induced phases and changes in polymorphism. This suggests potential applications in studying the behavior of liquid crystals under varying pressure conditions (Rübesamen & Schneider, 1993).

Conformational Analysis

Gordillo et al. (1992) conducted a crystal-structure study of related cyclohexane derivatives to determine their rotational conformations in the solid state. Such studies are significant for understanding the molecular structure and behavior of similar compounds in various states, which can be crucial in material science and pharmaceutical applications (Gordillo et al., 1992).

Stereoselective Synthesis

The synthesis of cis- and trans-isomers of related cyclohexyl compounds, as explored by researchers like Kim et al. (1980), highlights the significance of stereoselective processes in creating specific molecular configurations. This is particularly relevant in the development of new pharmaceuticals and advanced materials, where isomer specificity can critically impact function (Kim et al., 1980).

Homogeneous Autoassociation Studies

Kolbe’s (1973) research into the autoassociation of cyclohexanol derivatives using IR spectroscopy provides insights into the molecular interactions of similar compounds. Understanding such associations is crucial in the field of supramolecular chemistry, which deals with the design and study of complex structures formed by molecules (Kolbe, 1973).

Enzymatic Reduction for Fragrance Synthesis

Tentori et al. (2020) demonstrated the use of alcohol dehydrogenases for the stereoselective reduction of ketones to produce specific isomers of cyclohexanol derivatives. This biocatalytic approach is significant in the fragrance industry for producing specific scents with high stereochemical purity (Tentori et al., 2020).

properties

IUPAC Name

4-(4-butylcyclohexyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUYZTOYURUHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634168, DTXSID901278053
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4′-Butyl[1,1′-bicyclohexyl]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one

CAS RN

914221-44-6, 92413-47-3
Record name 4'-Butyl[1,1'-bi(cyclohexane)]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4′-Butyl[1,1′-bicyclohexyl]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-trans-Butyl-[1,1'-bicyclohexyl]-4-on
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.295
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Ahirwar - 2020 - digital.library.adelaide.edu.au
The cytochrome P450 enzymes CYP101B1 and CYP101C1 from Novosphingobium aromaticivorans DSM12444 are homologues of the CYP101D1 and CYP101D2 enzymes from the …
Number of citations: 0 digital.library.adelaide.edu.au

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